AAK1-IN-2 TFA Biochemical Potency Advantage vs. Earlier BMS-911172
AAK1-IN-2 TFA (IC50 = 5.8 nM) exhibits 6-fold higher biochemical potency against AAK1 compared to the earlier tool compound BMS-911172 (IC50 = 35 nM), as measured in identical enzymatic assay format [1]. The improvement stems from the bicyclic heterocyclic replacement of the aryl amide moiety in the original scaffold, which enhanced binding interactions within the ATP pocket [2].
| Evidence Dimension | Biochemical AAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.8 nM |
| Comparator Or Baseline | BMS-911172 (35 nM) |
| Quantified Difference | 6.0-fold lower IC50 (more potent) |
| Conditions | AAK1 enzymatic assay (ATP-competitive inhibition) |
Why This Matters
Lower IC50 enables use at reduced compound concentrations, potentially mitigating off-target effects and solubility limitations in cellular and in vivo assays.
- [1] Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155. View Source
- [2] Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155. View Source
